molecular formula C15H14N2O2 B14391344 1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one CAS No. 89970-22-9

1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one

Cat. No.: B14391344
CAS No.: 89970-22-9
M. Wt: 254.28 g/mol
InChI Key: PAOXQMMWAYIEOP-UHFFFAOYSA-N
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Description

1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base such as sodium bicarbonate, followed by cyclization to form the oxazine ring . The reaction is usually carried out in a solvent like methylisobutylketone (MIBK) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

89970-22-9

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

1-(2-phenyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)ethanone

InChI

InChI=1S/C15H14N2O2/c1-11(18)17-10-14(12-6-3-2-4-7-12)19-13-8-5-9-16-15(13)17/h2-9,14H,10H2,1H3

InChI Key

PAOXQMMWAYIEOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(OC2=C1N=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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